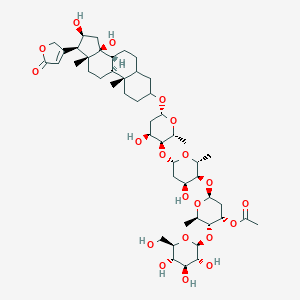

Lanatoside B

描述

洋地黄毒苷 B 是一种可以从毛地黄叶中分离得到的强心苷 。它以其对心脏的强大作用而闻名,用于治疗某些心脏病。

准备方法

合成路线和反应条件: 洋地黄毒苷 B 的制备可以涉及多种合成路线。一种有效的策略涉及使用硼介导的苷元传递方法。 该方法包括硼介导的苷元传递与功能化葡萄糖供体反应序列,然后是脱保护和应变促进的叠氮化物-炔烃环加成反应 。 另一种方法涉及在少量甲醇钠催化下对洋地黄毒苷进行甲醇分解,这已被证明在产量和分离方面优于水解程序 .

工业生产方法: 洋地黄毒苷 B 的工业生产通常涉及从毛地黄叶中提取。对叶片进行处理以分离苷类,然后进行纯化以获得洋地黄毒苷 B。 该过程可能涉及多个步骤,包括溶剂萃取、色谱和结晶 .

化学反应分析

反应类型: 洋地黄毒苷 B 会发生各种化学反应,包括氧化、还原和取代。这些反应通常用于修饰化合物以用于不同的应用或研究其性质。

常用试剂和条件: 洋地黄毒苷 B 反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 取代反应可能涉及在特定条件下使用卤代烷烃或酰氯等试剂 .

主要生成物: 洋地黄毒苷 B 反应生成的主要产物取决于反应类型。例如,氧化可能产生氧化衍生物,而还原可以产生化合物的还原形式。 取代反应可以产生各种取代衍生物,具体取决于所使用的试剂 .

科学研究应用

洋地黄毒苷 B 在科学研究中具有多种应用,特别是在化学、生物学、医学和工业领域。在化学领域,它被用作模型化合物来研究苷类反应和机理。在生物学和医学领域,研究了洋地黄毒苷 B 对心肌细胞的影响及其在治疗心脏病方面的潜在用途。 它还因其抗癌特性而受到研究,因为它可以诱导某些癌细胞凋亡 。 在工业上,洋地黄毒苷 B 用于生产心脏药物,以及作为分析研究中的参考标准 .

作用机制

洋地黄毒苷 B 通过抑制钠钾 ATP 酶发挥其作用,钠钾 ATP 酶对于维持跨细胞膜的电化学梯度至关重要。这种抑制会导致细胞内钠离子水平升高,进而影响钙离子水平并增强心脏收缩力。 洋地黄毒苷 B 的分子靶标包括钠钾 ATP 酶的α亚基,其途径涉及离子交换和细胞信号传导的调节 .

相似化合物的比较

洋地黄毒苷 B 与其他强心苷类似,例如洋地黄毒苷 A、洋地黄毒苷 C 和地高辛。 它在其特定的结构和对心脏的特定影响方面是独特的。 洋地黄毒苷 B 具有独特的一系列糖苷键和官能团,使其与同一类别中的其他化合物区分开来 。类似的化合物包括:

- 洋地黄毒苷 A

- 洋地黄毒苷 C

- 地高辛

- 洋地黄毒苷

- 毒毛旋花子苷

属性

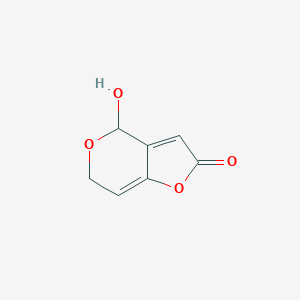

IUPAC Name |

[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76O20/c1-21-43(67-37-16-31(53)44(22(2)62-37)68-38-17-33(64-24(4)51)45(23(3)63-38)69-46-42(58)41(57)40(56)34(19-50)66-46)30(52)15-36(61-21)65-27-9-11-47(5)26(14-27)7-8-29-28(47)10-12-48(6)39(25-13-35(55)60-20-25)32(54)18-49(29,48)59/h13,21-23,26-34,36-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21-,22-,23-,26-,27+,28+,29-,30+,31+,32+,33+,34-,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46+,47+,48-,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAPNQFQPDAROQ-CAPSWCROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

985.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17575-21-2 | |

| Record name | Lanatoside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17575-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanatoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017575212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanatoside B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANATOSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3822U6I4Z0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Lanatoside B on the heart?

A1: this compound, like other cardiac glycosides, exerts its therapeutic effect by inhibiting the sodium-potassium pump (Na+/K+-ATPase) in cardiac myocytes. [, ] This inhibition leads to an increase in intracellular sodium concentration. This increase then affects the sodium-calcium exchanger, leading to a rise in intracellular calcium levels, ultimately enhancing cardiac contractility. []

Q2: How does the potency of this compound compare to other cardiac glycosides?

A2: Research suggests that, on a molar basis, the potency of cardiac glycosides decreases in the following order: g-strophanthin > digoxin > digitoxin > oleandrin > this compound. [] This indicates that g-strophanthin is the most potent, while this compound exhibits the lowest potency among the listed glycosides.

Q3: Are there differences in how various cardiac glycosides affect the heart's response to acetylcholine?

A3: Yes, studies have shown that cardiac glycosides can differentially modulate the cardio-inhibitory effects of acetylcholine. For example, Lanatoside C consistently abolished acetylcholine-induced cardiac inhibition in dogs. In contrast, Lanatoside A and this compound showed less consistent effects in the same experimental setup. [] This suggests variations in their interactions with cardiac acetylcholine receptors or downstream signaling pathways.

Q4: What is the chemical structure of this compound and how does it relate to other cardiac glycosides?

A4: this compound belongs to the cardiac glycoside family, characterized by a steroid nucleus attached to a lactone ring and a sugar moiety. While the specific structural details of this compound are not provided in the given research, it's important to note that minor structural variations within this class of compounds can significantly impact their pharmacological properties, including potency and toxicity. [, ]

Q5: Has this compound been identified in naturally occurring plants?

A5: Yes, this compound is a naturally occurring cardiac glycoside primarily found in the leaves of Digitalis lanata (woolly foxglove). [, , ] The concentration of this compound can vary significantly among individual plants and across different geographical locations. []

Q6: Are there any analytical techniques available to quantify this compound in plant material?

A6: High-performance liquid chromatography (HPLC) has been successfully employed to quantify this compound in plant extracts, particularly from Digitalis species. [, ] This technique allows for the separation and quantification of this compound from other closely related cardiac glycosides, facilitating the analysis of plant material for potential pharmaceutical applications.

Q7: Beyond its cardiac effects, does this compound exhibit any other noteworthy biological activities?

A7: Recent studies have explored the potential anticancer activity of Lanatoside C, another cardiac glycoside found in Digitalis lanata. [] While the research specifically focuses on Lanatoside C, it highlights the potential of cardiac glycosides as a source of novel anticancer agents. Further research is needed to ascertain if this compound shares similar properties.

Q8: Is there any information on the safety profile and potential toxicity of this compound?

A8: While the provided research doesn't delve into the specific toxicity profile of this compound, it does highlight that cardiac glycosides, in general, have a narrow therapeutic index. [, ] This means the dose required for therapeutic benefit is relatively close to the dose that can cause toxicity. Therefore, careful dosage monitoring and administration are crucial when utilizing this compound or any other cardiac glycoside.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

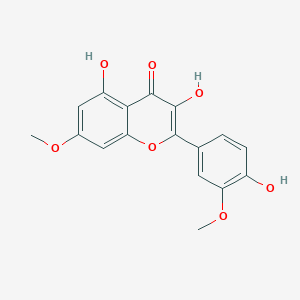

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B190348.png)